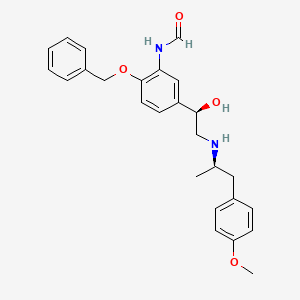

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide

Description

This compound (hereafter referred to as Compound A) is a chiral formamide derivative featuring:

- A benzyloxy-protected phenolic ring.

- A formamide group at the para position.

- A β-hydroxyethylamino side chain with (R)-stereochemistry.

- A substituted methoxyphenylpropan-2-yl group, also with (R)-configuration.

Compound A is synthesized via formylation of a diamine precursor under controlled conditions using formic acid and protective agents like EtN=C=N(CH2)3NMe2·HCl .

Properties

Molecular Formula |

C26H30N2O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide |

InChI |

InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1 |

InChI Key |

RIYABDFRTCZRRF-CLOONOSVSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation involves:

Step 1: Synthesis of the key intermediate amine

The (R)-1-(4-methoxyphenyl)propan-2-ylamine derivative is synthesized or procured, maintaining stereochemical purity.Step 2: Formation of the hydroxy-aminoethyl linkage

This step involves the coupling of the amine with a suitable hydroxy-substituted aromatic precursor that contains the benzyloxy group. The reaction typically proceeds through nucleophilic substitution or reductive amination, ensuring the (R)-configuration is preserved.Step 3: Introduction of the formamide group

The final step is the formylation of the aromatic amine to yield the formamide functionality. This is commonly achieved by reaction with formic acid derivatives or formylating agents under mild conditions to avoid racemization.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amine preparation | Chiral amine synthesis or resolution | Use of chiral catalysts or resolution to ensure (R)-enantiomer |

| Hydroxy-aminoethyl coupling | Reductive amination with aldehyde precursor, NaBH4 or catalytic hydrogenation | Control of temperature (0–25°C) to maintain stereochemistry |

| Formylation | Formic acid, formic anhydride, or ethyl formate in presence of base or acid catalyst | Reaction at 0–40°C to prevent side reactions |

The stereochemical integrity is monitored by chiral HPLC or NMR techniques throughout the synthesis.

Example Synthetic Route (Simplified)

Synthesis of (R)-1-(4-methoxyphenyl)propan-2-ylamine:

Starting from 4-methoxyacetophenone, asymmetric reductive amination yields the chiral amine.Coupling with 2-(benzyloxy)-5-nitrophenol:

Reduction of the nitro group to amine followed by nucleophilic substitution with the chiral amine forms the hydroxy-aminoethyl linkage.Formylation of the aromatic amine:

Treatment with formic acid derivatives yields the target formamide.

This route requires purification steps such as column chromatography and recrystallization to isolate the pure compound.

Analytical Characterization and Research Findings

The compound is characterized by:

Nuclear Magnetic Resonance (NMR):

Proton and carbon spectra confirm the presence of benzyloxy, methoxyphenyl, hydroxy, and formamide groups with characteristic chemical shifts.Mass Spectrometry (MS):

Molecular ion peak at m/z 434.5 confirms molecular weight.Chiral Chromatography:

Ensures enantiomeric purity, critical for biological activity.Infrared Spectroscopy (IR):

Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl group absorptions.

Research indicates that the stereochemistry and purity of this compound significantly affect its role as a precursor in Formoterol synthesis and its pharmacological properties.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chiral amine synthesis | Asymmetric reductive amination | (R)-1-(4-Methoxyphenyl)propan-2-ylamine |

| Coupling with benzyloxy phenol | Reductive amination, NaBH4 or H2/catalyst | Formation of hydroxy-aminoethyl intermediate |

| Formylation | Formic acid derivatives | Formation of N-(2-(benzyloxy)-5-...formamide) |

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction would yield a hydroxy-containing compound.

Scientific Research Applications

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide, also known as Arformoterol Impurity 10, has the molecular formula C33H36N2O4 . Other names or identifiers include N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide .

Physicochemical Properties

- Molecular Weight The molecular weight is 434.5 g/mol .

- IUPAC Name The IUPAC name is N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide .

- SMILES The SMILES notation is CC@HN(CC2=CC=CC=C2)CC@@HO .

Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context:

- Pharmaceutical research Compounds with similar structures have potential anti-tumor activity and may be useful for inhibiting uncontrolled cellular proliferation arising from malignant disease . They may act as selective estrogen receptor downregulators (SERDs), providing an anti-tumor effect by down-regulating the estrogen receptor in breast cancer cell lines . Such compounds may also exhibit advantageous physical properties and favorable toxicity profiles, making them suitable as therapeutic agents for cancer treatment .

- Intermediate in synthesis: Diaminoalcohol, a building block similar to this compound, is used in the synthesis of macrocyclic Plasmepsin X (PMX) inhibitors .

- Antibacterial agents: Pyrrole-containing compounds have antibacterial potential .

Mechanism of Action

The mechanism of action of N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Compound A requires stringent temperature control (10°C) to preserve stereochemistry, unlike the room-temperature synthesis of Schiff base S1-5 .

- Formic acid is a common reagent for formylation, but Compound A uses protective agents to prevent side reactions , whereas simpler analogues (e.g., ) omit this step.

Structural Features

Key Observations :

- Pyrrolidinecarboxamide derivatives (e.g., ) introduce rigid heterocyclic structures, which may enhance metabolic stability but reduce conformational flexibility.

Pharmacological and Physicochemical Properties

Key Observations :

Physicochemical Properties

Key Observations :

- Compound A 's high LogP (3.5) suggests strong membrane permeability but may require formulation adjustments for bioavailability.

- Fluorophenyl analogues (e.g., ) exhibit better solubility due to reduced steric hindrance.

Biological Activity

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)formamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a benzyloxy group, a hydroxyl group, and a dimethylamine pharmacophore. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing the dimethylamine moiety have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against MRSA, indicating potent antibacterial effects .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit bacterial protein synthesis by targeting ribosomal RNA.

- Disruption of Membrane Integrity : The presence of hydrophobic groups can disrupt bacterial membranes, leading to cell lysis.

- Modulation of Enzymatic Activity : Some derivatives affect metabolic enzymes critical for bacterial survival.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of pyrrole-derived compounds against common pathogens. The results indicated that modifications to the benzyloxy group significantly enhanced antibacterial activity. The compound's derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

Another investigation explored the anticancer potential of similar compounds in inhibiting cell proliferation in various cancer cell lines. The study reported that certain derivatives induced apoptosis in cancer cells through the activation of the caspase pathway, demonstrating promise for future cancer therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Target Pathogen/Cell Line | MIC/IC50 | Mechanism |

|---|---|---|---|

| Antibacterial | MRSA | 0.125 μg/mL | Inhibition of protein synthesis |

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 μg/mL | Disruption of membrane integrity |

| Anticancer | Various cancer cell lines | IC50 values varied | Induction of apoptosis via caspase activation |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.